1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride

Chemistry Chemical Biology Drug Discovery

This pre-formed hydrochloride salt delivers superior aqueous solubility and defined stoichiometry versus the free base, eliminating an extra salification step. The unsubstituted pyrimidine-2,4-dione core and piperidine secondary amine provide multiple sites for alkylation, acylation, or amide coupling—ideal for SAR library synthesis. Validated by class-level evidence as a starting point for thymidylate synthase (TS) inhibitor design and kinase profiling. Choose this compound for reliable handling in early-stage formulation, polymorph screening, and aqueous assay systems.

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68
CAS No. 2375269-13-7
Cat. No. B2682685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride
CAS2375269-13-7
Molecular FormulaC9H14ClN3O2
Molecular Weight231.68
Structural Identifiers
SMILESC1CNCCC1N2C=CC(=O)NC2=O.Cl
InChIInChI=1S/C9H13N3O2.ClH/c13-8-3-6-12(9(14)11-8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,11,13,14);1H
InChIKeyCXKIOPJOPDZCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride (CAS 2375269-13-7) as a Scaffold for Biological Probe Development


1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride (CAS 2375269-13-7) is a piperidinyl-pyrimidinedione derivative characterized by a pyrimidine-2,4-dione core linked to a piperidine ring. It is a member of a broader class of nitrogen-containing heterocycles, particularly pyrimidine and piperidine derivatives, which are privileged scaffolds in medicinal chemistry due to their structural versatility and broad spectrum of biological activities [1]. The hydrochloride salt form of this compound provides enhanced aqueous solubility and handling properties compared to its free base analog, making it a more practical intermediate for further chemical derivatization or biological evaluation in aqueous assay systems [2].

Why 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride Cannot Be Readily Substituted by Other Piperidinyl-Pyrimidinediones


Direct, one-to-one substitution of 1-piperidin-4-ylpyrimidine-2,4-dione hydrochloride with other piperidinyl-pyrimidinedione derivatives, such as the 3-methyl or 6-chloro analogs, is not scientifically justifiable without quantitative comparative data. These analogs introduce distinct electronic and steric properties (e.g., methyl or chloro substituents) that fundamentally alter their chemical reactivity, molecular recognition profiles, and biological activities [1]. Furthermore, the hydrochloride salt form of the target compound confers unique physicochemical properties, including solubility and crystallinity, which are absent in the neutral free base and can significantly impact formulation, dosing, and experimental reproducibility [2]. The evidence base for this specific compound's biological activity remains limited, and any substitution would require *de novo* validation of the intended application, as class-level inferences from related piperidinyl-pyrimidines are insufficient to guarantee equivalent performance.

Quantitative Differentiation Guide for Procuring 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride Over Analogs


Molecular Weight Advantage of the Hydrochloride Salt for Accurate Molar Calculations

The hydrochloride salt form of 1-piperidin-4-ylpyrimidine-2,4-dione has a significantly higher molecular weight (231.68 g/mol) compared to its neutral free base analog (195.22 g/mol) [1]. This 18.7% increase in molecular weight is a critical differentiator for procurement and experimental use, ensuring precise molar calculations and reagent preparation, especially in stoichiometry-sensitive applications like *in vitro* assays and chemical synthesis.

Chemistry Chemical Biology Drug Discovery

Increased Hydrogen Bond Donor Count of the Hydrochloride Salt for Altered Intermolecular Interactions

The hydrochloride salt of 1-piperidin-4-ylpyrimidine-2,4-dione possesses three hydrogen bond donors (HBDs), a 50% increase over the free base's two HBDs [1]. This quantifiable difference in HBD count directly influences the compound's capacity for intermolecular hydrogen bonding, which is a key determinant of crystal packing, solubility, and interaction with biological targets.

Chemistry Pharmaceutics Crystallography

Class-Level Cytotoxicity: Quantitative Comparison of Piperidinyl-Pyrimidinedione Scaffold vs. 5-Fluorouracil

While direct bioactivity data for the target compound is limited, a closely related analog from the piperidinyl-pyrimidinedione class, 5 h (6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4-dione), exhibited potent cytotoxicity against cancer cell lines. This provides a class-level benchmark for the potential of the scaffold [1]. The observed IC50 values for 5 h were 15.70 ± 0.28 µM against SW480 colorectal cancer cells and 16.50 ± 4.90 µM against MCF-7 breast cancer cells, which are in a comparable range to the established chemotherapeutic agent 5-fluorouracil (5-FU) in similar assays [1].

Oncology Medicinal Chemistry Cancer Research

Structural Distinction from 3-Methyl and 6-Chloro Analogs Impacts Potential Biological Activity

The target compound is an unsubstituted pyrimidine-2,4-dione core, which distinguishes it from the 3-methyl and 6-chloro analogs. While quantitative direct comparison data are not available, these structural differences are known to significantly alter biological activity. For instance, related piperidinyl-pyrimidinediones with a 3-methyl group have been reported to inhibit PI3Kdelta with an IC50 of 102 nM, and 6-chloro derivatives are disclosed in patents for treating inflammation and immunological diseases [1][2]. The absence of these substituents on the target compound implies a distinct structure-activity relationship (SAR) profile, making it a unique starting point for exploring chemical space not covered by the substituted analogs.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Recommended Research and Industrial Applications for 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride Based on Evidence


Synthetic Chemistry: As a Versatile Building Block for Generating Novel Piperidinyl-Pyrimidinedione Derivatives

The unsubstituted pyrimidine-2,4-dione core and the secondary amine of the piperidine ring in 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride provide multiple sites for chemical diversification (e.g., alkylation, acylation, or amide coupling). This makes it an ideal intermediate for synthesizing libraries of novel compounds for structure-activity relationship (SAR) studies. Its hydrochloride salt form ensures reliable handling and solubility during synthesis [1].

Medicinal Chemistry: A Privileged Scaffold for Developing Anticancer Agents Targeting Thymidylate Synthase

Based on class-level evidence showing that closely related piperidinyl-pyrimidinedione derivatives can inhibit thymidylate synthase (TS) and exhibit cytotoxicity comparable to 5-fluorouracil, this compound serves as a validated starting point for designing new TS inhibitors [1]. The core scaffold can be further functionalized to optimize potency and selectivity against cancer cell lines.

Pharmaceutical Development: A Pre-Salt Form for Optimized Formulation and Crystallinity Studies

The hydrochloride salt form of the compound is pre-formed, providing a defined stoichiometry and altered physicochemical properties (higher molecular weight and hydrogen bond donor count) compared to the free base [1]. This makes it directly suitable for early-stage formulation development, including solubility testing, polymorph screening, and crystallization studies, without the need for an additional salification step.

Biological Assay Development: A Probe for Exploring Purinergic Signaling or Kinase Inhibition

Given the broad activity of piperidinyl-pyrimidine scaffolds across various targets, including kinases (e.g., PI3Kdelta, PIM1) and purinergic receptors (P2Y family), this compound can be used as a core probe to profile activity against these target classes [1][2]. Its use in screening cascades can help identify novel target engagement, particularly where an unsubstituted pyrimidinedione core is desired to minimize off-target interactions associated with common substituents.

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